molecular formula C20H22F2N2O3S B2939883 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941955-88-0

2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2939883
CAS No.: 941955-88-0
M. Wt: 408.46
InChI Key: CPGOGFWDPZJFBE-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups including difluoro, isopentyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced quinoline derivatives.

  • Substitution: : Substituted sulfonamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, such as antimicrobial and antiviral properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the difluoro and isopentyl groups. Similar compounds include other sulfonamide derivatives and quinoline-based molecules. the presence of the difluoro group and the specific substitution pattern sets it apart from these compounds.

List of Similar Compounds

  • Sulfonamide derivatives

  • Quinoline-based molecules

  • Other difluoro-substituted compounds

Properties

IUPAC Name

2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-6-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-7-4-15(21)12-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGOGFWDPZJFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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